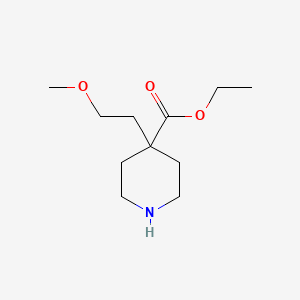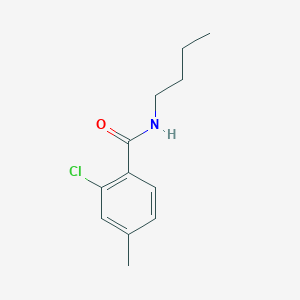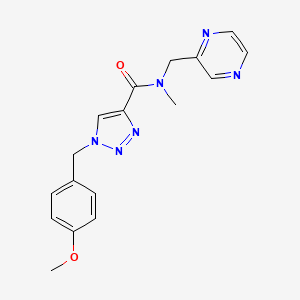
ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride
Descripción general
Descripción
Ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride, also known as EMEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMEP belongs to the class of piperidinecarboxylate derivatives and has been found to exhibit a range of biological activities, including antinociceptive, anti-inflammatory, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride is not fully understood, but it is believed to act on the central nervous system and modulate the activity of neurotransmitters such as serotonin and dopamine. ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its anti-inflammatory effects.
Biochemical and Physiological Effects
ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has been found to have a range of biochemical and physiological effects, including reducing pain sensitivity, reducing inflammation, and inhibiting the growth of cancer cells. ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride in lab experiments is its relatively low toxicity and high solubility, which makes it easy to administer and study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride. One area of interest is its potential as a pain reliever, and further studies are needed to fully understand its antinociceptive effects. Additionally, more research is needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Finally, studies on the pharmacokinetics and toxicity of ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride are needed to assess its safety and potential for clinical use.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride has been the subject of several scientific studies due to its potential therapeutic applications. One study found that ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride exhibited significant antinociceptive effects in animal models of pain, suggesting its potential use as a pain reliever. Another study showed that ethyl 4-(2-methoxyethyl)-4-piperidinecarboxylate hydrochloride inhibited the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Propiedades
IUPAC Name |
ethyl 4-(2-methoxyethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-15-10(13)11(6-9-14-2)4-7-12-8-5-11/h12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMXEKYDGVPURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-pyridinyl)-1-azetidinyl]-8-(trifluoromethyl)quinoline](/img/structure/B5457415.png)


![2-(2-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5457443.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5457448.png)
![6-[2-(5-nitro-2-furyl)vinyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5457456.png)
![5-[4-(dimethylamino)-3-nitrobenzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5457463.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5457466.png)

![({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B5457475.png)
![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5457479.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5457494.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B5457499.png)